potassium;2,2-dimethylpropanoate
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Overview
Description
Preparation Methods
Potassium;2,2-dimethylpropanoate can be synthesized by reacting pivalic acid with potassium hydroxide. The reaction typically involves dissolving pivalic acid in a suitable solvent and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound . Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Potassium;2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the potassium ion is replaced by other cations.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield pivalic acid and potassium hydroxide.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium;2,2-dimethylpropanoate has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of potassium;2,2-dimethylpropanoate involves its dissociation into potassium ions and 2,2-dimethylpropanoate ions in solution. The potassium ions can participate in various biochemical processes, while the 2,2-dimethylpropanoate ions can act as nucleophiles in chemical reactions . The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Potassium;2,2-dimethylpropanoate is similar to other carboxylate salts, such as sodium acetate and potassium acetate. its unique structure, with a bulky tert-butyl group, imparts distinct reactivity and steric properties . This makes it particularly useful in reactions where steric hindrance plays a crucial role.
Similar compounds include:
- Sodium acetate
- Potassium acetate
- Lithium pivalate
- Sodium pivalate
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
potassium;2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.K/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMNHCSATCWAAQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9KO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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